molecular formula C23H35N7O2 B2527582 4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878736-67-5

4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2527582
CAS No.: 878736-67-5
M. Wt: 441.58
InChI Key: ILBIRDFDNFMKAS-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine-imidazole fused ring system with piperidine substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative, which undergoes alkylation with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace existing substituents on the purine-imidazole ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, solvents like DMF or DMSO

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated compounds

Scientific Research Applications

4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethyl-2,6-bis(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
  • 4,7-Dimethyl-2,6-bis(2-pyrrolidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

Uniqueness

4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione stands out due to its specific piperidine substituents, which confer unique steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

4,7-dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N7O2/c1-18-17-30-19-20(24-22(30)28(18)15-13-26-9-5-3-6-10-26)25(2)23(32)29(21(19)31)16-14-27-11-7-4-8-12-27/h17H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBIRDFDNFMKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCCCC4)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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